Plasma Half-Life: 11-Dehydro-TXB2 (45–60 min) Versus TXB2 (~5 min) and 2,3-Dinor-TXB2 (15–17 min)
In a controlled human infusion study employing deuterated internal standards and capillary GC-NICI-MS, the post-infusion plasma half-life of 11-dehydro-TXB2 was determined to be approximately 1 hour (45–60 min across multiple independent reports), compared with approximately 5 minutes for the parent compound TXB2 and 15–17 minutes for the alternative β-oxidation metabolite 2,3-dinor-TXB2 [1]. This ~9- to 12-fold longer half-life provides a substantially wider analytical sampling window and enables time-integrated assessment of TXA2 biosynthesis that is not feasible with the short-lived alternatives [2].
| Evidence Dimension | Plasma elimination half-life (t1/2) in humans |
|---|---|
| Target Compound Data | 45–60 minutes (≈1 hour) |
| Comparator Or Baseline | TXB2: ~5 minutes; 2,3-dinor-TXB2: 15–17 minutes |
| Quantified Difference | ~9- to 12-fold longer than TXB2; ~3- to 4-fold longer than 2,3-dinor-TXB2 |
| Conditions | Human subjects receiving intravenous TXB2 infusion; quantification by capillary GC-NICI-MS with deuterated internal standards (Lawson et al., 1986; FitzGerald et al., 1986) |
Why This Matters
The extended half-life directly determines the practical sampling window for clinical studies and diagnostic assays—11-dehydro-TXB2 is the only metabolite that permits reliable plasma or urinary quantification without the risk of missing transient TXA2 release events.
- [1] Lawson JA, Patrono C, Ciabattoni G, FitzGerald GA. Long-lived enzymatic metabolites of thromboxane B2 in the human circulation. Anal Biochem. 1986;155(1):198-205. View Source
- [2] FitzGerald GA, et al. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation. Proc Natl Acad Sci USA. 1986;83(16):5861-5865. View Source
